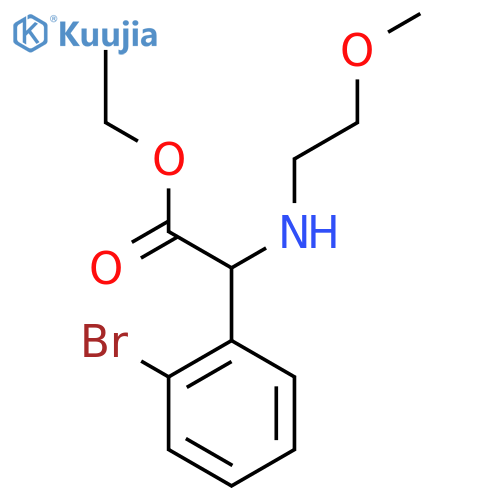

Cas no 1270602-77-1 (ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate)

ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate

- ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate

- AKOS006096640

- 1270602-77-1

- EN300-14761313

-

- インチ: 1S/C13H18BrNO3/c1-3-18-13(16)12(15-8-9-17-2)10-6-4-5-7-11(10)14/h4-7,12,15H,3,8-9H2,1-2H3

- InChIKey: CAACGTFYZQHUKQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=CC=1C(C(=O)OCC)NCCOC

計算された属性

- せいみつぶんしりょう: 315.04701g/mol

- どういたいしつりょう: 315.04701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 47.6Ų

ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14761313-0.25g |

ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate |

1270602-77-1 | 0.25g |

$657.0 | 2023-05-25 | ||

| Enamine | EN300-14761313-10.0g |

ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate |

1270602-77-1 | 10g |

$3069.0 | 2023-05-25 | ||

| Enamine | EN300-14761313-1.0g |

ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate |

1270602-77-1 | 1g |

$714.0 | 2023-05-25 | ||

| Enamine | EN300-14761313-100mg |

ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate |

1270602-77-1 | 100mg |

$578.0 | 2023-09-29 | ||

| Enamine | EN300-14761313-50mg |

ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate |

1270602-77-1 | 50mg |

$551.0 | 2023-09-29 | ||

| Enamine | EN300-14761313-1000mg |

ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate |

1270602-77-1 | 1000mg |

$656.0 | 2023-09-29 | ||

| Enamine | EN300-14761313-0.05g |

ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate |

1270602-77-1 | 0.05g |

$600.0 | 2023-05-25 | ||

| Enamine | EN300-14761313-0.1g |

ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate |

1270602-77-1 | 0.1g |

$628.0 | 2023-05-25 | ||

| Enamine | EN300-14761313-5.0g |

ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate |

1270602-77-1 | 5g |

$2070.0 | 2023-05-25 | ||

| Enamine | EN300-14761313-10000mg |

ethyl 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetate |

1270602-77-1 | 10000mg |

$2823.0 | 2023-09-29 |

ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

3. Book reviews

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

6. Back matter

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetateに関する追加情報

Professional Introduction to Ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate (CAS No. 1270602-77-1)

Ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, identified by its CAS number 1270602-77-1, represents a fascinating example of how structural modifications can lead to novel bioactive molecules. Its molecular structure, featuring both bromophenyl and methoxyethyl groups, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.

The Ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate molecule is characterized by its chiral center, which makes it a valuable scaffold for developing enantiomerically pure drugs. The presence of the bromophenyl moiety suggests potential interactions with biological targets such as enzymes and receptors, while the methoxyethyl group may enhance solubility and bioavailability. These features make it an attractive subject for researchers aiming to develop new therapeutic agents.

In recent years, there has been a surge in interest regarding the development of small molecules that can modulate neurological pathways. The Ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate compound has been studied for its potential role in addressing neurological disorders due to its structural similarity to known bioactive compounds. Preliminary studies have indicated that this compound may exhibit properties relevant to the treatment of conditions such as Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter systems is crucial.

The synthesis of Ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate involves multi-step organic reactions that require precise control over reaction conditions. The bromination step is particularly critical, as it introduces the essential bromophenyl group that contributes to the compound's bioactivity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods are in line with current trends in synthetic chemistry aimed at improving efficiency and sustainability.

The pharmacological profile of Ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate is being actively investigated in academic and industrial research settings. Computational modeling and molecular dynamics simulations have been utilized to predict how this compound might interact with biological targets. These computational approaches are increasingly important in drug discovery, allowing researchers to screen large libraries of compounds rapidly and identify those with the highest potential for further development.

One of the most compelling aspects of Ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate is its versatility as a chemical scaffold. Researchers have modified its structure to create derivatives with enhanced pharmacological properties. For instance, substituting the methoxyethyl group with other functional groups has led to compounds with improved binding affinity and selectivity. This flexibility underscores the importance of this molecule in the development of next-generation pharmaceuticals.

The regulatory landscape for new drug candidates also plays a significant role in the development of compounds like Ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized compounds meet stringent quality standards before they can be tested in clinical trials. Additionally, adherence to international guidelines on safety and efficacy is essential for advancing these compounds through the drug development pipeline.

The future prospects for Ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate are promising, given its potential applications in treating neurological disorders and other diseases. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacokinetic properties. Collaborative efforts between academia and industry are likely to accelerate the translation of laboratory findings into clinical applications, bringing new therapeutic options to patients in need.

In conclusion, Ethyl 2-(bromophenyl)-

1270602-77-1 (ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate) 関連製品

- 2034245-69-5(2-ethoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzene-1-sulfonamide)

- 1090935-59-3(2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)

- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)

- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)

- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)

- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)

- 1613190-16-1((2Z)-7-(diethylamino)methyl-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one)

- 1048983-17-0(4-2-(methylsulfanyl)phenyl-1H-imidazole)

- 1215898-55-7(Mirtazapine-d4)

- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)